3-Methoxy-4-(3-methylbutoxy)benzoyl chloride
Description
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride (CAS RN: 116477-96-4) is a substituted benzoyl chloride derivative with the molecular formula C₁₃H₁₇ClO₃ and an average molecular mass of 256.726 g/mol . Its structure features a benzoyl chloride core modified with a methoxy group at the 3-position and a 3-methylbutoxy (isopentyloxy) group at the 4-position of the aromatic ring. This compound is utilized in organic synthesis for introducing acyl groups, particularly in applications requiring steric and electronic modulation due to its bulky alkoxy substituents.
Properties
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSNAIAZQMADBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules or as a probe in biochemical assays.
Medicine: It may be employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: Its applications include the production of polymers, coatings, and other materials requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Key Observations :
Reactivity in Acylation Reactions
- Benzoyl chloride : Widely used in benzoylation reactions for fiber treatment (e.g., reducing hydrophilicity in cellulose fibers) . Its high reactivity with nucleophiles (e.g., amines, alcohols) is attributed to the unhindered acyl chloride group.
- 4-Methoxybenzoyl chloride : The electron-donating methoxy group reduces electrophilicity, requiring harsher conditions for acylation compared to the parent benzoyl chloride .
- Target compound: The bulky 3-methylbutoxy group may further reduce reactivity due to steric shielding. However, its lipophilic nature could enhance compatibility with nonpolar substrates .
Biological Activity
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is an organic compound characterized by its unique structure, which includes a methoxy group and a bulky 3-methylbutoxy group attached to a benzene ring. This compound, with the molecular formula C₁₃H₁₇ClO₃, exhibits interesting biological activities that are significant in the fields of proteomics and medicinal chemistry, primarily due to its role as an acylating agent in organic synthesis.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Methoxy Group : Enhances the electrophilicity of the carbonyl carbon.
- 3-Methylbutoxy Group : Provides steric hindrance, influencing reactivity.
As an acylating agent, this compound participates in nucleophilic substitution reactions. The mechanism involves the electrophilic carbonyl carbon reacting with various nucleophiles such as alcohols, amines, and carboxylic acids to form amides and esters. The reactions typically occur under anhydrous conditions in the presence of bases like pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction:
Medicinal Chemistry
The compound's acylating properties make it valuable in synthesizing bioactive molecules. Its ability to modify biomolecules can be leveraged in drug development processes.
Proteomics
In proteomics, this compound can be used for labeling proteins, facilitating the study of protein interactions and functions. The introduction of acyl groups can alter protein activity and stability, providing insights into protein dynamics.
Safety Profile
Despite its utility, this compound is classified as an irritant. It poses risks such as skin and eye irritation and is corrosive to metals. Safety precautions should be taken when handling this compound to mitigate exposure risks .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Synthesis and Characterization : Research demonstrates successful synthesis routes for derivatives of this compound, showcasing its versatility in creating new bioactive entities .
- Structure-Activity Relationship (SAR) : Investigations into SAR reveal how modifications to the benzene ring impact biological activity, emphasizing the importance of functional groups in mediating interactions with biological targets .
Data Table: Biological Activity Overview
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₇ClO₃ |
| Molecular Weight | 256.73 g/mol |
| Primary Use | Acylating agent in organic synthesis |
| Biological Applications | Protein labeling in proteomics; synthesis of bioactive compounds |
| Safety Concerns | Irritant; corrosive to metals |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride from its benzoic acid precursor?
Answer: The synthesis typically involves reacting the corresponding benzoic acid derivative (e.g., 3-methoxy-4-(3-methylbutoxy)benzoic acid) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:
- Molar ratio : A 1:1.2 molar ratio of benzoic acid to SOCl₂ ensures complete conversion .
- Catalyst : Anhydrous FeCl₃ (0.25% w/w) improves reaction efficiency .
- Temperature : Maintain 110–120°C to minimize side reactions while ensuring complete acylation .
- Reaction time : 60–90 minutes under reflux in anhydrous conditions prevents hydrolysis .
Post-synthesis, purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >98% purity.
Q. How should researchers handle and store this compound to prevent hydrolysis?
Answer:
- Storage : Store in sealed, moisture-resistant containers under inert gas (argon or nitrogen) at 4°C. Desiccants like molecular sieves should be included to absorb residual moisture .
- Handling : Conduct reactions in anhydrous solvents (e.g., dry dichloromethane or toluene) under nitrogen atmosphere. Use glove boxes or Schlenk lines for air-sensitive steps .
- Stability monitoring : Regularly test for free acid formation via FT-IR (disappearance of C=O stretch at ~1770 cm⁻¹) or titrate residual HCl .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and methylbutoxy groups) and acyl chloride functionality .
- LC-MS/MS : Use reverse-phase C18 columns with ESI+ mode to detect molecular ions ([M+H]⁺) and fragmentation patterns. Derivatization with methanol can confirm reactivity .
- Titration : Quantify active chloride content via argentometric titration to assess hydrolysis extent .
Advanced Research Questions
Q. How can derivatization with this compound be optimized in LC-MS/MS metabolomics studies?
Answer:
- Reaction conditions : Use a 10:1 molar excess of the acyl chloride in anhydrous acetonitrile at pH 9–10 (adjusted with triethylamine) for 30 minutes at 40°C. This enhances derivatization of polar metabolites (e.g., amines, alcohols) .
- Internal standards : Incorporate isotopically labeled analogs (e.g., ¹³C-benzoyl chloride derivatives) to correct for matrix effects and ionization variability .
- Column selection : Employ HILIC columns to separate derivatized metabolites, leveraging improved hydrophobicity from the acyl group .
Q. How can contradictory toxicity data between benzoyl chloride analogs inform safety assessments of this compound?
Answer:
- Comparative studies : Design in vitro assays (Ames test, micronucleus assay) to compare mutagenicity with benzyl chloride (known mutagen) and benzotrichloride (carcinogen). Use human bronchial epithelial cells (BEAS-2B) to assess respiratory toxicity .
- Exposure modeling : Simulate occupational exposure scenarios (e.g., inhalation, dermal contact) using physiologically based pharmacokinetic (PBPK) models, accounting for hydrolysis rates and metabolite profiles .
- Confounding factors : Control for co-exposures (e.g., toluene, chlorine gas) in epidemiological studies to isolate the compound’s effects .
Q. What experimental approaches elucidate reaction mechanisms with nucleophiles (e.g., amines, alcohols)?
Answer:
- Kinetic studies : Monitor reaction progress via stopped-flow NMR or Raman spectroscopy to determine rate constants and intermediates .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and identify acyl-enzyme intermediates in enzymatic reactions .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity in Friedel-Crafts acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
